molecular formula C17H16N2S B11521811 N-(2-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

N-(2-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11521811
M. Wt: 280.4 g/mol
InChI Key: KDFOIJWYQRYKHT-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two methylphenyl groups attached to the thiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-methylphenyl isothiocyanate with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(2-methylphenyl)-4-(2-methylphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(2-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of two methylphenyl groups, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective in its interactions with molecular targets, potentially leading to more specific and potent effects.

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

N-(2-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2S/c1-12-7-9-14(10-8-12)16-11-20-17(19-16)18-15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,18,19)

InChI Key

KDFOIJWYQRYKHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3C

Origin of Product

United States

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